molecular formula C17H22N4O4 B11661963 3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-97-3

3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661963
CAS No.: 303107-97-3
M. Wt: 346.4 g/mol
InChI Key: HRNWYLVKVYXYNG-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring and a trimethoxybenzylidene moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential development of new therapeutic agents based on its structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    2,4,5-Trimethoxybenzaldehyde: Another precursor used in the synthesis.

    Other Pyrazole Derivatives: Compounds with similar structures that may exhibit comparable biological activities.

Uniqueness

The uniqueness of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

303107-97-3

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

5-propan-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O4/c1-10(2)12-7-13(20-19-12)17(22)21-18-9-11-6-15(24-4)16(25-5)8-14(11)23-3/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

HRNWYLVKVYXYNG-GIJQJNRQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.